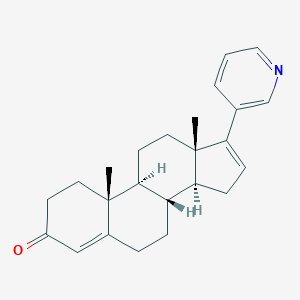

D4-Abirateron

Übersicht

Beschreibung

CB-7627: Abirateronacetat ist ein Medikament, das zur Behandlung von Prostatakrebs eingesetzt wird und selbst ein Prodrug von Abirateron . CB-7627 ist bekannt für seine potente inhibitorische Wirkung auf die Steroidogenese und ist daher eine wertvolle Verbindung in der Krebsforschung und -behandlung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: CB-7627 wird aus Abirateron durch die Wirkung des Enzyms 3β-Hydroxysteroid-Dehydrogenase/Δ5-4-Isomerase (3β-HSD) synthetisiert . Die Reaktion beinhaltet die Umwandlung von Abirateron zu CB-7627 unter spezifischen enzymatischen Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von CB-7627 umfasst die großtechnische Synthese von Abirateronacetat, gefolgt von seiner enzymatischen Umwandlung zu CB-7627. Dieser Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

CB-7627 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Steroidogenese.

Biologie: Untersucht wurden seine Auswirkungen auf die Signalwege des Androgenrezeptors.

Industrie: Einsatz bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Steroidogenese-Pfade abzielen.

Wirkmechanismus

CB-7627 entfaltet seine Wirkung, indem es wichtige Enzyme hemmt, die an der Steroidogenese beteiligt sind, darunter CYP17A1 (17α-Hydroxylase/17,20-Lyase), 3β-Hydroxysteroid-Dehydrogenase und 5α-Reduktase . Es wirkt auch als kompetitiver Antagonist des Androgenrezeptors mit einer Potenz, die mit der von Enzalutamid vergleichbar ist . Die Hemmung dieser Enzyme und Rezeptoren stört die Produktion von Androgenen und reduziert so das Wachstum und die Proliferation von Prostatakrebszellen .

Wirkmechanismus

Target of Action

D4-Abiraterone, also known as Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- or Delta4-abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme, expressed in testicular, adrenal, and prostatic tumor tissues, plays a crucial role in regulating androgen biosynthesis .

Mode of Action

D4-Abiraterone interacts with its target, CYP17, by inhibiting its activity. This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 . It also blocks the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione . Furthermore, D4-Abiraterone has been found to act as a competitive antagonist of the androgen receptor (AR), with potency reportedly comparable to that of enzalutamide .

Biochemical Pathways

The inhibition of CYP17 by D4-Abiraterone results in decreased tumor testosterone and dihydrotestosterone levels . This compound also inhibits several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase . These actions collectively disrupt the androgen synthesis pathway, leading to a reduction in androgen levels, which is beneficial in the treatment of prostate cancer.

Pharmacokinetics

Abiraterone, the parent drug of D4-Abiraterone, has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . The conversion of abiraterone to D4-Abiraterone is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Result of Action

The action of D4-Abiraterone leads to a decrease in serum testosterone and other androgens . It also inhibits dihydrotestosterone-induced AR binding of regulatory elements, and the expression of AR target genes . This results in the inhibition of dihydrotestosterone-induced cell growth, which is beneficial in the treatment of prostate cancer .

Action Environment

The interaction of D4-Abiraterone with vesicles and colloidal structures in the simulated fed state media containing undigested lipids and lipid digestion products enhances the solubility of both D4-Abiraterone and abiraterone . This interaction limits the esterase-mediated hydrolysis of abiraterone acetate and the potential of d4-abiraterone to permeate . This suggests that the absorption and efficacy of D4-Abiraterone can be influenced by the presence of lipids and lipid digestion products in the gastrointestinal environment.

Biochemische Analyse

Biochemical Properties

D4-Abiraterone interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . This blockage limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Cellular Effects

D4-Abiraterone has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, D4-Abiraterone has been found to inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Molecular Mechanism

D4-Abiraterone exerts its effects at the molecular level through a variety of mechanisms. It binds to the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . Notably, a competition assay demonstrated that the affinity of D4-Abiraterone to the AR is comparable to that of enzalutamide . D4-Abiraterone blocks CYP17A1 as well as its parental drug abiraterone, but also inhibits additional enzymes required for dihydrotestosterone synthesis .

Temporal Effects in Laboratory Settings

It is known that D4-Abiraterone has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than abiraterone itself .

Dosage Effects in Animal Models

The effects of D4-Abiraterone vary with different dosages in animal models

Metabolic Pathways

D4-Abiraterone is involved in the androgen synthesis pathway . It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, CYP17A1, and steroid 5α-reductase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CB-7627 is synthesized from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . The reaction involves the conversion of abiraterone to CB-7627 under specific enzymatic conditions .

Industrial Production Methods: The industrial production of CB-7627 involves the large-scale synthesis of abiraterone acetate, followed by its enzymatic conversion to CB-7627. This process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: CB-7627 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: CB-7627 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Substitution: CB-7627 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart spezifischer Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung oxidierter Metaboliten.

Reduktion: Bildung von 3-Keto-5α-Abirateron.

Substitution: Bildung substituierter Derivate von CB-7627.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Abirateron: Die Stammverbindung von CB-7627, die zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein weiterer Androgenrezeptor-Antagonist, der zur Behandlung von Prostatakrebs eingesetzt wird.

Ketoconazol: Ein Antimykotikum, das ebenfalls die Steroidogenese hemmt.

Einzigartigkeit von CB-7627: CB-7627 ist einzigartig aufgrund seiner doppelten Rolle als Steroidogenese-Inhibitor und Androgenrezeptor-Antagonist. Seine Potenz bei der Hemmung von CYP17A1 und seine Fähigkeit, als kompetitiver Antagonist des Androgenrezeptors zu wirken, machen es zu einer wertvollen Verbindung bei der Behandlung von Prostatakrebs .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZZAJJENTSTP-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934961 | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-21-7 | |

| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.4-ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

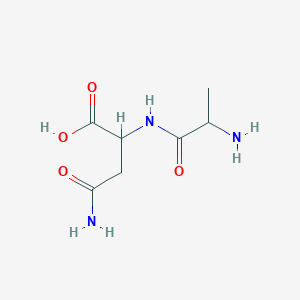

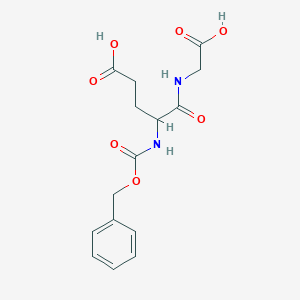

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?

A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into D4-abiraterone (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.

Q2: How does the concentration of D4-abiraterone in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?

A2: Research suggests that a higher concentration of D4-abiraterone in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as D4-abiraterone itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].

Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?

A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)